molecular formula C26H25F3N2O B3980996 1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3980996
M. Wt: 438.5 g/mol
InChI Key: BSKHTLYLRDKTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research. TFMPP is a popular research chemical due to its unique chemical structure and pharmacological properties.

Mechanism of Action

1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a partial agonist at the serotonin receptor, specifically the 5-HT1A and 5-HT2A subtypes. It also has affinity for other receptors such as the dopamine and norepinephrine receptors. This compound's mechanism of action is complex and involves multiple pathways in the brain. It has been shown to increase the release of serotonin and other neurotransmitters, leading to changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes changes in mood and perception, such as increased feelings of euphoria, relaxation, and altered sensory perception. This compound has been shown to have both stimulant and hallucinogenic effects, making it a popular research tool for studying the effects of drugs on the brain.

Advantages and Limitations for Lab Experiments

1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages as a research tool. It is easy to synthesize and has a well-defined chemical structure. It has been extensively studied, and its pharmacological properties are well understood. This compound is also relatively inexpensive compared to other research chemicals. However, there are also limitations to its use. This compound has a narrow therapeutic window, meaning that even small changes in dosage can lead to significant changes in its effects. It also has potential side effects, such as increased heart rate and blood pressure, which can complicate experimental results.

Future Directions

There are several potential future directions for research on 1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. This compound's ability to interact with the serotonin receptor makes it a promising candidate for developing new drugs that target this pathway. Another area of interest is its potential as a tool for studying the effects of drugs on the brain. This compound could be used to develop new drugs that target specific receptors in the brain or to study the effects of existing drugs on the central nervous system. Overall, this compound is a promising research tool with potential applications in a wide range of scientific fields.

Scientific Research Applications

1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the mechanisms of action of various neurotransmitters in the brain. This compound has been shown to interact with the serotonin receptor, which plays a crucial role in regulating mood, appetite, and sleep. This compound has also been used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of various neurological disorders.

properties

IUPAC Name

3,3-diphenyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N2O/c27-26(28,29)22-12-7-13-23(18-22)30-14-16-31(17-15-30)25(32)19-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKHTLYLRDKTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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